Boc-Val-Pro-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYWLCHFKCFCNH-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453190 | |

| Record name | Boc-Val-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23361-28-6 | |

| Record name | Boc-Val-Pro-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Boc-Val-Pro-OH

Issued for: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of the N-α-tert-Butoxycarbonyl-L-valyl-L-proline Dipeptide

This document provides a concise technical overview of the dipeptide Boc-Val-Pro-OH, focusing on its fundamental physicochemical properties. The information herein is intended to support research and development activities in peptide synthesis and pharmaceutical sciences.

Core Compound Data

This compound, also known as N-Boc-L-Valine-L-Proline, is a protected dipeptide commonly used as a building block in solid-phase and solution-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) group protects the N-terminus of the valine residue, enabling controlled, sequential elongation of peptide chains.[1]

Quantitative data and key identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 314.38 g/mol | [1][2][3] |

| Molecular Formula | C₁₅H₂₆N₂O₅ | |

| IUPAC Name | (S)-1-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid | |

| Common Synonyms | Boc-L-valyl proline; N-tert-Butoxycarbonyl-L-valyl-L-proline | |

| CAS Number | 23361-28-6 |

Experimental Protocol: Molecular Weight Verification

The accurate molecular weight of synthetic peptides and their intermediates is critical for identity confirmation and purity assessment. The standard and most definitive method for this determination is Mass Spectrometry (MS).

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, typically a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Infusion & Ionization: The sample solution is introduced into the ESI source of the mass spectrometer. A high voltage is applied to a capillary needle, causing the solution to nebulize into a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate with the aid of a drying gas (e.g., nitrogen), leading to a reduction in droplet size and an increase in charge density. This process ultimately results in the formation of gas-phase protonated molecular ions, primarily [M+H]⁺.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection & Spectrum Generation: A detector records the abundance of ions at each m/z value. For this compound (MW = 314.38), the primary ion detected in positive ion mode would be the [M+H]⁺ adduct at an m/z value of approximately 315.39.

Visualization of Experimental Workflow

The logical flow for the experimental verification of the molecular weight of this compound using mass spectrometry is depicted below.

References

An In-depth Technical Guide to Boc-Val-Pro-OH: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-valyl-L-proline, commonly abbreviated as Boc-Val-Pro-OH, is a dipeptide derivative of significant interest in the fields of peptide chemistry, drug discovery, and protein engineering.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the valine residue enhances its stability and solubility, making it a versatile building block in solid-phase and solution-phase peptide synthesis.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis, purification, and characterization of this compound.

Chemical Structure and Properties

This compound consists of an L-valine residue linked to an L-proline residue via a peptide bond. The amino group of valine is protected by a Boc group.

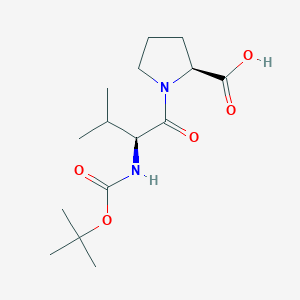

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidine-2-carboxylic acid | |

| Synonyms | N-Boc-L-Valine-L-Proline, Boc-L-valyl proline | [1][2] |

| CAS Number | 23361-28-6 | [1] |

| Molecular Formula | C15H26N2O5 | |

| Molecular Weight | 314.38 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 137-138 °C | |

| Purity | ≥99% (HPLC) | |

| Storage Conditions | 0 - 8 °C, Store in a dry place | |

| Solubility | Soluble in DMSO |

Experimental Protocols

Synthesis of this compound

This protocol describes the coupling of Boc-L-valine and L-proline methyl ester, followed by saponification to yield the final product.

Materials:

-

Boc-L-valine

-

L-proline methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Coupling Reaction:

-

Dissolve L-proline methyl ester hydrochloride (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.

-

In a separate flask, dissolve Boc-L-valine (1.0 eq), DCC (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM.

-

Add the Boc-L-valine solution to the L-proline methyl ester solution dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Combine the filtrates and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Boc-Val-Pro-OMe.

-

-

Saponification:

-

Dissolve the crude Boc-Val-Pro-OMe in a mixture of THF and water (3:1).

-

Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the product with EtOAc (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound as a white solid.

-

Caption: Workflow for the synthesis of this compound.

HPLC Purification

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reverse-phase column

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Solvent A and Solvent B.

-

Gradient Elution:

-

Equilibrate the column with 95% Solvent A and 5% Solvent B.

-

Inject the sample.

-

Run a linear gradient from 5% to 95% Solvent B over 30-40 minutes.

-

Monitor the elution at 214 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions containing the pure product.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the purified this compound.

Caption: HPLC purification workflow for this compound.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl3:

-

~0.9-1.0 (d, 6H, Val γ-CH3)

-

~1.4 (s, 9H, Boc CH3)

-

~1.9-2.3 (m, 4H, Pro β-CH2 and γ-CH2)

-

~2.2 (m, 1H, Val β-CH)

-

~3.5-3.7 (m, 2H, Pro δ-CH2)

-

~4.3 (dd, 1H, Val α-CH)

-

~4.6 (dd, 1H, Pro α-CH)

-

~5.1 (d, 1H, Val NH)

-

~9.0-11.0 (br s, 1H, COOH)

-

-

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl3:

-

~17.0-19.0 (Val γ-CH3)

-

~24.0-25.0 (Pro γ-CH2)

-

~28.3 (Boc CH3)

-

~29.0-30.0 (Pro β-CH2)

-

~31.0-32.0 (Val β-CH)

-

~47.0-48.0 (Pro δ-CH2)

-

~58.0-59.0 (Val α-CH)

-

~59.0-60.0 (Pro α-CH)

-

~80.0 (Boc quaternary C)

-

~155.0-156.0 (Boc C=O)

-

~171.0-172.0 (Val C=O)

-

~175.0-176.0 (Pro C=O)

-

2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) Mass Spectrometry.

-

Mode: Positive ion mode.

-

Expected m/z:

-

[M+H]⁺: 315.19

-

[M+Na]⁺: 337.17

-

-

Fragmentation Analysis (MS/MS): Fragmentation of the [M+H]⁺ ion is expected to show characteristic losses of the Boc group (100 Da) and subsequent fragmentation of the peptide backbone, confirming the Val-Pro sequence.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of peptides and peptidomimetics. Its applications include:

-

Peptide Synthesis: It serves as a fundamental building block for the synthesis of more complex peptides, including therapeutic peptides and peptide-based drugs.

-

Drug Development: This dipeptide is utilized in the design and synthesis of novel drug candidates, particularly in the areas of oncology and immunology.

-

Bioconjugation: this compound can be incorporated into bioconjugation strategies to link bioactive molecules to carriers for targeted drug delivery.

-

Protein Engineering: Researchers use this compound to introduce specific dipeptide motifs into proteins to enhance their stability or activity.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself acts as a signaling molecule in biological pathways. Its primary role is that of a synthetic intermediate. However, the Val-Pro motif is present in numerous bioactive peptides and proteins that are integral to various signaling cascades. The synthesis of such peptides, facilitated by building blocks like this compound, is crucial for studying these pathways.

Conclusion

This compound is a valuable and versatile dipeptide derivative with significant applications in chemical and biomedical research. The detailed protocols provided in this guide for its synthesis, purification, and characterization are intended to support researchers in their efforts to synthesize and utilize this important compound for the advancement of peptide science and drug discovery.

References

Solubility Profile of Boc-Val-Pro-OH: A Technical Guide for Researchers

Introduction

N-tert-Butoxycarbonyl-L-valyl-L-proline (Boc-Val-Pro-OH) is a protected dipeptide commonly utilized as a building block in solid-phase and solution-phase peptide synthesis. A thorough understanding of its solubility in various organic solvents is critical for researchers and drug development professionals to ensure efficient reaction kinetics, facilitate purification, and develop suitable formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and logical workflows to aid in solvent selection and experimental design.

Core Concepts: Predicting Solubility of this compound

The solubility of a protected peptide like this compound is governed by a combination of factors, including the physicochemical properties of its constituent amino acids, the nature of the protecting group, and the characteristics of the solvent.

-

Amino Acid Composition : this compound is composed of L-valine, a hydrophobic amino acid with an isopropyl side chain, and L-proline, a unique cyclic amino acid. The hydrophobicity of valine contributes to its solubility in nonpolar organic solvents. Proline's rigid cyclic structure can disrupt the formation of intermolecular hydrogen bonds that often lead to aggregation and poor solubility in some protected peptides.[1][2]

-

Protecting Group : The N-terminal tert-butoxycarbonyl (Boc) group is a bulky, hydrophobic protecting group. It masks the polarity of the N-terminal amine, increasing the overall nonpolar character of the molecule and thereby enhancing its solubility in organic solvents.[]

-

Solvent Properties : The principle of "like dissolves like" is central to predicting solubility. Polar protic solvents (e.g., alcohols), polar aprotic solvents (e.g., DMSO, DMF), and nonpolar solvents will interact differently with the hydrophobic and polar moieties of this compound. Highly polar solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective in dissolving protected peptides due to their ability to disrupt intermolecular hydrogen bonds.[4][5]

Data Presentation: Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred from the general principles of peptide solubility and data on related compounds. The following table summarizes the expected solubility of this compound in a range of common organic solvents.

| Solvent | Chemical Class | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Excellent hydrogen bond acceptor, capable of disrupting peptide aggregation. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, it is a highly polar solvent effective in solvating protected peptides. |

| Dichloromethane (DCM) | Halogenated | Soluble | A common solvent in peptide synthesis, effective for many Boc-protected amino acids and peptides. |

| Chloroform | Halogenated | Soluble | Similar in properties to DCM, expected to readily dissolve the dipeptide. |

| Methanol | Polar Protic | Moderately Soluble | Can act as both a hydrogen bond donor and acceptor, but its polarity may be less favorable for the hydrophobic components compared to DMSO or DMF. |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, with slightly lower polarity. |

| Acetonitrile | Polar Aprotic | Slightly Soluble | Less polar than DMSO and DMF, may have limited capacity to dissolve the peptide. |

| Ethyl Acetate | Ester | Slightly Soluble | A moderately polar solvent; solubility may be limited. |

| Tetrahydrofuran (THF) | Ether | Slightly Soluble | A less polar aprotic solvent. |

| Hexanes | Nonpolar | Insoluble | As a nonpolar solvent, it is unlikely to effectively solvate the polar peptide backbone and carboxylic acid group. |

| Water | Polar Protic | Insoluble | The hydrophobic Boc group and valine side chain will likely render the dipeptide insoluble in aqueous solutions without the addition of a base to form a salt. |

Experimental Protocols: Determining Quantitative Solubility

For precise quantitative data, experimental determination of solubility is essential. The following protocol outlines the widely accepted isothermal shake-flask method.

Objective : To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials :

-

This compound (solid, high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Procedure :

-

Preparation : Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition : Add a precise volume of the selected organic solvent to each vial.

-

Equilibration : Tightly seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient duration (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

-

Phase Separation : After equilibration, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection : Carefully withdraw a known volume of the clear supernatant.

-

Filtration : Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification : Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC method or another appropriate analytical technique.

-

Calculation : Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility of protected peptides.

Caption: Experimental workflow for the shake-flask method.

Caption: Key factors affecting the solubility of this compound.

References

- 1. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction and improvement of protected peptide solubility in organic solvents. | Semantic Scholar [semanticscholar.org]

- 4. jpt.com [jpt.com]

- 5. primelabpeptides.com [primelabpeptides.com]

An In-depth Technical Guide to Boc-Val-Pro-OH: Synthesis, Properties, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butoxycarbonyl)-L-valyl-L-proline (Boc-Val-Pro-OH), a crucial dipeptide intermediate in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides a step-by-step protocol for its solution-phase synthesis, and outlines its application in solid-phase peptide synthesis (SPPS).

Core Product Information

This compound is a synthetic dipeptide derivative where the N-terminus of the valine residue is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is fundamental in Boc-based peptide synthesis strategies, allowing for the stepwise elongation of peptide chains with minimal side reactions.[1] Its stability and solubility make it a valuable building block for researchers developing complex and bioactive peptides for pharmaceutical applications, including oncology and immunology.[1]

Chemical and Physical Properties

The key quantitative data and physical characteristics of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 23361-28-6 |

| Molecular Formula | C₁₅H₂₆N₂O₅ |

| Molecular Weight | 314.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (typical) | ≥99% (by HPLC) |

| Storage Conditions | 2-8°C, store in a dry, well-ventilated place |

| Solubility | Freely soluble in ethanol, ether, and chloroform; slightly soluble in water |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis are provided below. These protocols are based on established peptide chemistry principles.

Solution-Phase Synthesis of this compound

This protocol describes the synthesis of this compound from Boc-L-Valine and L-Proline using a carbodiimide coupling method with 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency. The procedure is adapted from a similar peptide coupling methodology.[2]

Materials:

-

Boc-L-Valine (Boc-Val-OH)

-

L-Proline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH), 1N aqueous solution

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Boc-L-Valine:

-

In a round-bottom flask (Flask A), dissolve Boc-L-Valine (1.0 eq.), DCC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM.

-

Stir the solution at room temperature for 30 minutes. During this time, the carboxylic acid is activated.

-

Remove the DCM under reduced pressure and dissolve the resulting residue in THF.

-

-

Preparation of L-Proline Solution:

-

In a separate flask (Flask B), dissolve L-Proline (2.0 eq.) in a mixture of THF and 1N aqueous NaOH (sufficient to dissolve the amino acid and neutralize its carboxylic acid). Stir for 5 minutes at room temperature.

-

-

Coupling Reaction:

-

Slowly add the L-Proline solution from Flask B to the activated Boc-L-Valine solution in Flask A over 5 minutes with constant stirring.

-

Allow the reaction to proceed at room temperature for approximately 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will have formed.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and perform an initial extraction with EtOAc to remove non-polar impurities.

-

Carefully acidify the aqueous phase to pH 3 using 1M HCl. This protonates the carboxylic acid of the dipeptide, making it extractable into an organic solvent.

-

Extract the acidified aqueous phase with three portions of EtOAc.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

-

Caption: Workflow for the solution-phase synthesis of this compound.

Application in Boc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a representative cycle for coupling this compound onto a resin-bound amino acid during a manual Boc-SPPS campaign. The Boc/Bzl strategy is employed, which uses TFA for Boc deprotection and a strong acid like HF for final cleavage.[3][4]

Materials:

-

Peptide-resin with a free N-terminal amine (e.g., H-Gly-PAM-resin)

-

This compound

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Isopropanol (IPA)

-

Kaiser test kit (for monitoring coupling to primary amines)

Procedure:

-

Resin Preparation:

-

Place the starting resin (e.g., H-Gly-PAM-resin) in a reaction vessel.

-

Swell the resin in DCM for 20-30 minutes, then wash several times with DMF.

-

-

Pre-activation of this compound:

-

In a separate vial, dissolve this compound (3-4 eq. relative to resin loading) and HBTU (3-4 eq.) in DMF.

-

Add DIEA (6-8 eq.) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling to Resin:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.

-

-

Monitoring and Washing:

-

After the coupling period, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution and wash the peptide-resin sequentially with DMF (3x) and DCM (3x).

-

-

N-terminal Boc Deprotection (for the next cycle):

-

Add a solution of 25-50% TFA in DCM to the peptide-resin and agitate for 1-2 minutes (pre-wash).

-

Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to remove the Boc group.

-

Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DMF (3x).

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.

-

Drain the neutralization solution and wash the resin with DMF (3x). The resin is now ready for the next coupling cycle.

-

Caption: A single cycle of Boc-based solid-phase peptide synthesis (SPPS).

Role in Drug Development

The use of dipeptide building blocks like this compound is a key strategy in modern drug discovery. Incorporating this unit can streamline the synthesis of long or complex peptide sequences by reducing the number of individual coupling cycles. The valine-proline sequence itself is found in many biologically active peptides. The Boc protecting group is instrumental for its use in stepwise solid-phase peptide synthesis, preventing unwanted side reactions at the N-terminus. By enabling the efficient and controlled assembly of peptide chains, this compound serves as a versatile tool for creating novel peptide-based therapeutics and research probes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

The Biological Activity of Boc-Protected Dipeptides: A Technical Guide for Researchers

Introduction

N-tert-butoxycarbonyl (Boc)-protected dipeptides are fundamental intermediates in peptide synthesis, valued for the stability the Boc group provides, which allows for controlled, stepwise peptide elongation.[1] While often viewed as transient molecules in the construction of larger polypeptides, a growing body of research has illuminated the inherent biological activities of these protected dipeptides themselves.[1][2] This technical guide offers an in-depth overview of the current understanding of these activities, with a primary focus on their antimicrobial and enzymatic substrate properties. It is intended for researchers, scientists, and drug development professionals in medicinal chemistry, microbiology, and pharmacology, providing detailed data, experimental protocols, and pathway visualizations.

Antimicrobial and Antibiofilm Activity

Recent studies have highlighted that certain Boc-protected dipeptides exhibit significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2] This activity is frequently linked to their ability to disrupt bacterial cell membranes and interfere with the formation of biofilms, which are critical for bacterial survival and resistance. The hydrophobic nature of the Boc group and constituent amino acid residues likely contributes to these interactions.

Quantitative Antimicrobial Data

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes reported MIC values for several Boc-protected dipeptides.

| Dipeptide Derivative | Target Microorganism(s) | MIC₉₀ (µg/mL) | Reference(s) |

| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative bacteria | 230 - 400 | |

| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative bacteria | 230 - 400 | |

| Boc-Phe-Pro-OMe | Various microbial strains | Activity noted, specific value not provided | |

| Boc-Phe-Tyr-OMe | Various microbial strains | Activity noted, specific value not provided |

Proposed Mechanism of Antimicrobial Action

The primary proposed mechanism for the antimicrobial action of Boc-protected dipeptides is the perturbation and disruption of the bacterial cell membrane integrity. This process leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Scanning electron microscopy (SEM) analysis has shown that some of these dipeptides can self-assemble into fibril and spherical nanostructures, which may contribute to their membrane-disrupting effects.

Experimental Protocols

This protocol determines the minimum concentration of a dipeptide required to inhibit bacterial growth.

-

Preparation: Prepare a two-fold serial dilution of the Boc-protected dipeptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the dipeptide where no visible turbidity (bacterial growth) is observed.

This assay quantifies the ability of a dipeptide to eradicate pre-formed biofilms.

-

Biofilm Formation: Grow bacterial biofilms in a 96-well plate by inoculating with a bacterial suspension and incubating for 24-48 hours.

-

Treatment: Remove the planktonic cells and wash the wells with a phosphate-buffered saline (PBS) solution. Add various concentrations of the Boc-protected dipeptide to the wells and incubate for another 24 hours.

-

Staining: Wash the wells again and stain the remaining biofilm with a 0.1% crystal violet solution for 15 minutes.

-

Quantification: Wash away excess stain and solubilize the bound dye with 30% acetic acid or ethanol. Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates biofilm eradication.

Role as Fluorogenic Enzyme Substrates

Boc-protected di- and tripeptides are widely used as tools in biochemistry and cell biology as fluorogenic substrates for various proteases. These substrates consist of a peptide sequence recognized by a specific enzyme, conjugated to a fluorescent reporter group like 7-amido-4-methylcoumarin (AMC). When the enzyme cleaves the peptide bond, AMC is released, and its fluorescence can be measured to quantify enzyme activity.

| Substrate | Target Enzyme(s) | Excitation/Emission (nm) | Reference(s) |

| Boc-Gln-Ala-Arg-AMC | Trypsin, TMPRSS2, Prostasin, Matriptase | ~380 / ~460 | |

| Boc-Leu-Arg-Arg-AMC | Trypsin-like activity of Proteasome (20S/26S) | ~380 / ~460 | |

| Boc-Val-Leu-Lys-AMC | Chymotrypsin-like activity of Proteasome | Not specified | N/A |

Experimental Protocol: Proteasome Activity Assay

This protocol provides a general method for measuring the trypsin-like activity of the 20S proteasome using Boc-Leu-Arg-Arg-AMC.

-

Reagent Preparation:

-

Prepare a 50 mM stock solution of Boc-LRR-AMC in DMSO.

-

Prepare a 1X reaction buffer (e.g., 20 mM Tris pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol).

-

Prepare a 2X working substrate solution (e.g., 200 µM) by diluting the stock in the reaction buffer.

-

-

Assay Setup:

-

Add 50 µL of the sample (e.g., cell lysate) to the wells of a 96-well black plate.

-

To determine the specific contribution of the proteasome, prepare parallel control samples pre-treated with a proteasome inhibitor (e.g., MG132).

-

Initiate the reaction by adding 50 µL of the 2X substrate solution to each well.

-

-

Measurement: Immediately place the plate in a fluorimeter or plate reader pre-set to 37°C. Monitor the increase in fluorescence in a kinetic mode for 20-30 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Subtract the rate of the inhibitor-treated control from the untreated sample to determine the specific proteasome activity.

Potential Anti-inflammatory and Anticancer Activities

The direct biological effects of simple Boc-protected dipeptides on inflammatory and cancer pathways are a nascent but promising area of research. While extensive data is not yet available, the known bioactivities of other, often larger, peptides suggest potential avenues for investigation.

Anti-inflammatory Potential

The anti-inflammatory effects of peptides often involve the modulation of key signaling pathways that regulate the production of inflammatory mediators. For instance, the JNK/Bax pathway is implicated in apoptosis linked to cerebral ischemia, and its modulation by an anti-inflammatory dipeptide has been demonstrated. Investigating whether Boc-protected dipeptides can influence such pathways in immune cells (e.g., macrophages) could reveal novel therapeutic potential, offering a dual benefit of antimicrobial action and host immune response modulation.

Anticancer Potential

While research on Boc-protected dipeptides as direct anticancer agents is limited, related compounds have shown promise. For example, chalcones synthesized with a Boc-piperidone core have demonstrated cytotoxic activity against human colorectal and prostate cancer cell lines. The mechanisms identified included the induction of apoptosis and a decrease in NF-κB activity. This suggests that incorporating a Boc-protected dipeptide structure into other pharmacophores could be a viable strategy for developing novel cytotoxic agents.

General Workflow for Synthesis and Bioactivity Screening

The exploration of novel Boc-protected dipeptides follows a logical workflow from chemical synthesis to biological evaluation.

Conclusion and Future Directions

Boc-protected dipeptides are more than mere synthetic intermediates; they represent a class of molecules with demonstrated antimicrobial and antibiofilm potential and established utility as enzymatic probes. Their straightforward synthesis and inherent biological activity make them attractive candidates for further investigation in the development of novel anti-infective agents and biochemical tools. Future research should focus on expanding the library of these compounds to establish clear structure-activity relationships, which will be crucial for optimizing their potency and spectrum of activity. Furthermore, a deeper understanding of their mechanisms of action, including their interactions with host immune signaling pathways, will be critical for their potential translation into clinical applications.

References

The Role of Boc-Val-Pro-OH in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-L-valyl-L-proline (Boc-Val-Pro-OH) is a protected dipeptide that serves as a valuable building block in the synthesis of peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the valine residue allows for controlled, stepwise peptide synthesis, a cornerstone of modern medicinal chemistry. This technical guide explores the applications of this compound in drug discovery, with a particular focus on its potential role as a precursor for inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in the management of type 2 diabetes.

Core Application: A Precursor for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control.

The dipeptide motif, particularly with proline at the second position (Xaa-Pro), is a key structural feature recognized by the active site of DPP-4. Consequently, dipeptides and their derivatives are a major focus in the design of DPP-4 inhibitors. This compound provides the core Val-Pro dipeptide structure, making it a valuable starting material for the synthesis of potent and selective DPP-4 inhibitors.

Quantitative Data on Dipeptide DPP-4 Inhibitors

| Dipeptide Sequence | IC50 (µM) | Reference |

| Trp-Arg | <45 | [1][2] |

| Trp-Lys | <45 | [1][2] |

| Trp-Leu | <45 | [1] |

| Ile-Pro-Ile (Diprotin A) | 24.7 | |

| Phe-Leu-Gln-Pro | 65.3 | |

| Tyr-Pro-Ser-Tyr | 32.6 |

Note: The IC50 values are influenced by the specific amino acid residues in the dipeptide sequence, with hydrophobic and aromatic residues often contributing to higher potency. The Boc protecting group in this compound would need to be removed for the dipeptide to interact with the DPP-4 active site.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for Boc-protected dipeptide synthesis.

Materials:

-

Boc-Val-OH (N-tert-butoxycarbonyl-L-valine)

-

H-Pro-OH (L-proline)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Boc-Val-OH: Dissolve Boc-Val-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DCM dropwise to the solution with continuous stirring. Stir the reaction mixture at 0°C for 1 hour.

-

Coupling Reaction: In a separate flask, dissolve H-Pro-OH (1.0 eq) in anhydrous DMF. Add the pre-activated Boc-Val-OH solution to the proline solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.

In Vitro DPP-4 Inhibition Assay

This fluorometric assay is a standard method for determining the inhibitory activity of compounds against DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Test compound (deprotected Val-Pro dipeptide)

-

Positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Dilute the DPP-4 enzyme to the desired concentration in the assay buffer.

-

Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute it to the working concentration in the assay buffer.

-

Prepare serial dilutions of the deprotected Val-Pro dipeptide and the positive control in the assay buffer.

-

-

Assay Protocol:

-

Add 25 µL of the assay buffer to all wells of the 96-well plate.

-

Add 25 µL of the test compound dilutions or positive control to the respective wells.

-

Add 25 µL of the diluted DPP-4 enzyme solution to all wells except for the blank (add 25 µL of assay buffer instead).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at time zero.

-

Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the blank fluorescence values from all other readings.

-

Calculate the rate of reaction (fluorescence units per minute) for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of this compound in drug discovery.

Caption: DPP-4 Inhibition and GLP-1 Signaling Pathway.

References

The Pivotal Role of Boc-Val-Pro-OH in Protein Engineering: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dipeptide derivative N-tert-butyloxycarbonyl-L-valyl-L-proline (Boc-Val-Pro-OH) has emerged as a critical building block in the field of protein engineering and drug discovery. Its unique structural properties, conferred by the combination of the bulky, hydrophobic valine residue and the conformationally constrained proline residue, make it an invaluable tool for designing and synthesizing peptides and peptidomimetics with tailored biological activities. This technical guide provides a comprehensive overview of the role of this compound in protein engineering, with a focus on its application in the development of enzyme inhibitors, supported by experimental methodologies and quantitative data.

Core Principles and Applications

This compound is a dipeptide protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group enhances the stability and solubility of the dipeptide, making it highly compatible with standard solid-phase peptide synthesis (SPPS) and solution-phase synthesis protocols[1]. The Boc group is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of a peptide chain[2][3].

The primary utility of this compound in protein engineering stems from the conformational constraints imposed by the proline residue. Proline's cyclic structure restricts the phi (φ) torsion angle of the peptide backbone, often inducing β-turns. This property is crucial for mimicking the secondary structures of natural peptides and proteins, which is a key strategy in the design of bioactive molecules. The valine residue, with its branched side chain, contributes to hydrophobic interactions that can be critical for binding to target proteins.

A significant application of this compound is in the synthesis of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a major target for the treatment of type 2 diabetes[4][5]. The Val-Pro motif is recognized by the active site of DPP-IV, making it an excellent scaffold for designing potent and selective inhibitors. By incorporating this dipeptide into small molecules or larger peptide chains, researchers can effectively block the enzyme's activity.

Quantitative Data Summary

The efficacy of protein engineering and drug design efforts relies on quantifiable metrics. The following table summarizes key quantitative data related to peptides and inhibitors incorporating the Val-Pro motif, highlighting its importance in achieving high-affinity binding and potent inhibition.

| Compound/Peptide Class | Target | Key Quantitative Data | Reference |

| Val-Pro-Xaa tripeptides | Dipeptidyl Peptidase IV (DPP-IV) | Strong in vitro inhibitory effect on human DPP-IV. Specific IC50 values for VPV, VPI, and IPI were not provided in the abstract. | |

| boroProline-based dipeptides | Dipeptidyl Peptidase IV, 8, and 9 | Arg-(4S)-boroHyp was the most potent inhibitor of DPP-IV, DPP8, and DPP9. (4S)-Hyp-(4R)-boroHyp exhibited the most selectivity for DPP-IV over DPP8 and DPP9. Specific Ki or IC50 values were not detailed in the abstract. | |

| Peptides with deltaPhe at (i+2) | N/A (Conformational Study) | A peptide with Val on both sides of a deltaPhe at the (i+2) position does not adopt a folded β-turn conformation. Specific torsion angles were determined by X-ray crystallography. | |

| Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3 | N/A (Conformational Study) | Adopts a 3(10)-helical conformation stabilized by intramolecular hydrogen bonds. Specific backbone torsion angles were determined. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental protocols for the synthesis of peptides using this compound.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide on a solid support using Boc-amino acids, including this compound.

1. Resin Preparation and First Amino Acid Attachment:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

-

For Merrifield resin, the first Boc-amino acid is typically attached as its cesium salt to minimize racemization.

-

For PAM resin, a pre-formed Boc-amino acid-PAM handle is coupled to an aminomethyl resin.

2. Nα-Boc Deprotection:

-

Wash the resin-bound peptide with DCM.

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash), followed by a 20-minute incubation to ensure complete removal of the Boc group.

-

When cysteine, methionine, or tryptophan are present in the sequence, scavengers like dithiothreitol (DTE) should be added to the TFA solution.

-

Wash the resin with DCM and then isopropanol (IPA).

3. Neutralization:

-

Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes and drain. Repeat this step.

-

Wash the resin thoroughly with DCM to remove excess base.

4. Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., this compound) with a coupling reagent. A common method is the dicyclohexylcarbodiimide (DCC)/N-hydroxybenzotriazole (HOBt) activation:

-

Dissolve the Boc-amino acid and HOBt (1:1 molar ratio) in a minimal amount of dimethylformamide (DMF).

-

Add DCC (1 equivalent) dissolved in DCM and allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

-

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

5. Washing:

-

After coupling, drain the solution and wash the resin with DCM and DMF.

6. Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

The peptide is then precipitated, purified (usually by reverse-phase high-performance liquid chromatography - RP-HPLC), and lyophilized.

Mandatory Visualizations

Logical Workflow for Boc-SPPS

Caption: General workflow for one cycle of Boc Solid-Phase Peptide Synthesis.

Signaling Pathway Inhibition by a DPP-IV Inhibitor

Caption: Mechanism of action of a DPP-IV inhibitor synthesized using this compound.

Conclusion

This compound stands as a cornerstone dipeptide derivative in the arsenal of tools available to protein engineers and medicinal chemists. Its inherent structural features facilitate the creation of peptides and peptidomimetics with defined secondary structures, leading to the development of potent and selective enzyme inhibitors. The well-established protocols for its use in solid-phase peptide synthesis, combined with a growing body of evidence supporting the efficacy of the Val-Pro motif in targeting enzymes like DPP-IV, ensures its continued and expanding role in the future of drug discovery and design. Further exploration into novel applications of this versatile building block will undoubtedly unlock new therapeutic possibilities.

References

An In-depth Technical Guide to the Storage and Handling of Boc-Val-Pro-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Boc-Val-Pro-OH (N-tert-Butoxycarbonyl-L-valyl-L-proline), a dipeptide derivative crucial in peptide synthesis and pharmaceutical research. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental reproducibility, and safeguard laboratory personnel.

Compound Profile

This compound is a white to off-white crystalline powder. The tert-butoxycarbonyl (Boc) protecting group on the valine residue is sensitive to acidic conditions, a key consideration for its storage and handling.

| Property | Value | Source |

| CAS Number | 23361-28-6 | [1] |

| Molecular Formula | C₁₅H₂₆N₂O₅ | [1] |

| Molecular Weight | 314.38 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥96% | [2] |

| Melting Point | 137-138 °C |

Storage Conditions

Proper storage is critical to prevent degradation and maintain the purity of this compound. The primary environmental factors to control are temperature, humidity, and light.

| Parameter | Recommended Condition | Rationale and Remarks | Source |

| Temperature | 0-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. Some suppliers suggest room temperature storage, but refrigeration is the more common and safer recommendation for long-term stability. | |

| Humidity | Store in a dry environment. | Although not explicitly classified as highly hygroscopic, it is best practice to protect all fine chemicals from moisture, which can lead to hydrolysis or physical changes like clumping. | |

| Light | Protect from light. | While specific photostability data is not readily available, many complex organic molecules are light-sensitive. Storage in an opaque or amber container is recommended. | |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., Argon or Nitrogen). | This minimizes oxidation and degradation from atmospheric components. | General Best Practice |

| Container | Tightly sealed, appropriate for low-temperature storage. | Prevents contamination and exposure to atmospheric moisture. |

Handling Procedures

Safe and effective handling of this compound powder is paramount to prevent contamination of the material and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.

| PPE Item | Specification | Source |

| Eye Protection | Safety glasses with side shields or goggles. | |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | |

| Body Protection | Laboratory coat. | |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |

Engineering Controls

| Control | Recommendation | Source |

| Ventilation | Handle in a chemical fume hood or other well-ventilated enclosure. |

General Handling Practices

-

Avoid Dust Formation : Handle the powder gently to minimize the generation of airborne dust.

-

Hygroscopic Precautions : As a precautionary measure against moisture absorption, which can affect powder flow and stability, minimize the time the container is open. For sensitive applications, handling in a glove box with controlled humidity is advisable.

-

Light Sensitivity : Minimize exposure to direct sunlight and strong artificial light during handling.

-

Spill Management : In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Experimental Protocols: General Stability Assessment

While specific stability data for this compound is not publicly available, a general protocol for assessing the stability of a new batch or for in-house quality control can be established based on industry guidelines.

Objective: To evaluate the stability of this compound powder under various environmental conditions over a set period.

Methodology:

-

Sample Preparation: Aliquot the this compound powder into several appropriate, tightly sealed containers.

-

Initial Analysis (Time Zero): Perform a complete analysis on a control sample to establish baseline data. This should include:

-

Appearance (visual inspection)

-

Purity (by HPLC)

-

Moisture content (by Karl Fischer titration)

-

Identification (by FT-IR or NMR)

-

-

Storage Conditions: Place the aliquoted samples in stability chambers under various conditions. Suggested conditions include:

-

Long-term: 2-8 °C (recommended storage)

-

Accelerated: 25 °C/60% RH and 40 °C/75% RH

-

Photostability: In a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Test the samples at predetermined intervals (e.g., 1, 3, 6, 12, and 24 months for long-term; 1, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples for the same parameters as the initial analysis.

-

Data Evaluation: Compare the results at each time point to the initial data. A significant change in any parameter may indicate degradation. Identify any new peaks in the HPLC chromatogram, which could be degradation products.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound powder.

Caption: Workflow for this compound Storage and Handling.

Signaling Pathways and Experimental Workflows

As this compound is a chemical reagent and not a biologically active signaling molecule in itself, diagrams of signaling pathways are not directly applicable. Its role is in the synthesis of peptides, which may then be used to study signaling pathways.

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS) where this compound could be utilized.

Caption: Generalized Solid-Phase Peptide Synthesis Workflow.

References

Navigating the Safe Handling of Boc-Val-Pro-OH: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety protocols and handling precautions for chemical reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data sheet (SDS) and best practices for the safe handling of Boc-Val-Pro-OH, a dipeptide commonly utilized in peptide synthesis and pharmaceutical research.

Compound Identification and Properties

N-tert-Butoxycarbonyl-L-valyl-L-proline, or this compound, is a white to off-white crystalline powder. Its primary application is as a building block in solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery and development. Below is a summary of its key identifiers and physical properties.

| Property | Value | Source |

| CAS Number | 23361-28-6 | [1] |

| Molecular Formula | C₁₅H₂₆N₂O₅ | [1] |

| Molecular Weight | 314.38 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥96% | [2] |

| Storage Temperature | 0 - 8 °C |

Hazard Identification and GHS Classification

Based on available information, the following hazard statements may be applicable:

| GHS Classification | Hazard Statement | Precautionary Statement Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P301+P312 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P304+P340 |

Note: This classification is based on limited data and should be used for precautionary guidance. A thorough risk assessment should be conducted before handling.

Experimental Protocols and Safe Handling

The primary use of this compound is in Boc-based solid-phase peptide synthesis (SPPS). The following is a generalized experimental workflow for incorporating a Boc-protected amino acid, emphasizing safety at each step.

General Workflow for Boc-SPPS

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Handling Precautions

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear tightly fitting safety goggles or a face shield.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and disposed of properly.

-

Skin and Body Protection : A lab coat or other protective clothing should be worn. In cases of potential significant exposure, impervious clothing may be necessary.

-

Respiratory Protection : If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator may be required.

-

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Caption: First aid procedures for this compound exposure.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Caption: Workflow for responding to a this compound spill.

-

Personal Precautions : Avoid breathing dust and contact with the substance. Ensure adequate ventilation.

-

Environmental Precautions : Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up : For small spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For larger spills, it may be necessary to involve specialized hazardous materials teams.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment without proper governmental permits.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are largely unavailable. The following table summarizes the current status of this information.

| Data Type | Information |

| Acute Toxicity (LD50/LC50) | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

| Ecotoxicity | No data available |

Given the lack of data, it is prudent to handle this compound with care to minimize any potential for harm to individuals or the environment. Researchers should operate under the assumption that the compound may have hazardous properties and take all necessary precautions.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Val-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of the dipeptide precursor, Boc-Val-Pro-OH, utilizing tert-butyloxycarbonyl (Boc) chemistry. The protocol details the selection of an appropriate resin, step-by-step procedures for amino acid coupling and deprotection, and final cleavage of the peptide from the solid support. Quantitative data for key reaction parameters are summarized for clarity, and a detailed experimental workflow is presented. This guide is intended for researchers in peptide chemistry and drug development, offering a robust methodology for the synthesis of peptide fragments.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on an insoluble polymer support.[1][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and highly reliable approach, particularly valued for its robustness in synthesizing complex sequences.[3] This method employs the acid-labile Boc group for the temporary protection of the Nα-amino group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups and the resin linkage are designed to be stable to these conditions, requiring a stronger acid, such as anhydrous hydrogen fluoride (HF) or a higher concentration of TFA, for final cleavage.[3]

This application note details the synthesis of this compound, a dipeptide fragment. The protocol gives special consideration to the C-terminal proline residue. To mitigate the risk of diketopiperazine formation, a common side reaction with C-terminal proline, the use of 2-chlorotrityl chloride (2-CTC) resin is recommended due to its steric hindrance.[4]

Experimental Workflow Diagram

The overall workflow for the solid-phase synthesis of this compound is depicted below. The process is cyclical, involving sequential deprotection and coupling steps to build the peptide chain on the solid support before final cleavage.

Materials and Reagents

| Reagent | Grade |

| 2-Chlorotrityl chloride (2-CTC) resin | 100-200 mesh, ~1.5 mmol/g substitution |

| Boc-Pro-OH | Peptide synthesis grade |

| Boc-Val-OH | Peptide synthesis grade |

| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Isopropanol (IPA) | Reagent grade |

| Dicyclohexylcarbodiimide (DCC) | Reagent grade |

| 1-Hydroxybenzotriazole (HOBt) | Reagent grade |

| Methanol (MeOH) | Anhydrous |

| Triisopropylsilane (TIPS) | Reagent grade |

| Diethyl ether | Anhydrous, cold (4°C) |

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Step 1: Resin Preparation and First Amino Acid Loading (Boc-Pro-OH)

-

Resin Swelling: Place 2-chlorotrityl chloride resin (approx. 67 mg, 0.1 mmol) in a fritted reaction vessel. Add anhydrous DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

-

Loading Solution Preparation: In a separate flask, dissolve Boc-Pro-OH (0.12 mmol, 1.2 equivalents) in anhydrous DCM (2 mL). Add DIPEA (0.4 mmol, 4 equivalents).

-

Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture for 30-120 minutes at room temperature.

-

Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 5 mL) and agitate for 30 minutes.

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (2x), and DCM (3x). Use 5 mL of solvent for each wash, agitating for 1 minute before draining.

Step 2: Synthesis Cycle for Valine

-

Nα-Boc Deprotection:

-

Add a solution of 50% TFA in DCM (v/v, 5 mL) to the resin. Agitate for 1-2 minutes and drain.

-

Add a fresh 5 mL aliquot of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (v/v, 5 mL) to the resin and agitate for 2 minutes. Drain.

-

Repeat the neutralization step once more.

-

-

Washing: Wash the resin with DCM (3x).

-

Amino Acid Coupling (Boc-Val-OH):

-

Pre-activation: In a separate vial, dissolve Boc-Val-OH (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF. Add a solution of DCC (0.3 mmol, 3 equivalents) in DCM. Allow the mixture to activate for 10-15 minutes at 0°C.

-

Coupling: Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate and add the filtrate to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x) and DCM (3x).

Step 3: Final Cleavage and Peptide Isolation

-

Final Wash: Wash the peptidyl-resin with DCM (3x) and dry it under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / H₂O / TIPS (95:2.5:2.5, v/v/v). For 0.1 mmol of resin, approximately 2-3 mL is sufficient. Caution: Perform this step in a well-ventilated fume hood.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2x). Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers.

-

Drying: Dry the crude this compound peptide under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each major step of the synthesis.

Table 1: First Amino Acid Loading (Boc-Pro-OH on 2-CTC Resin)

| Parameter | Value | Reference |

| Resin Type | 2-Chlorotrityl chloride | |

| Boc-Pro-OH | 1.2 equivalents | |

| DIPEA | 4.0 equivalents | |

| Solvent | Anhydrous DCM | |

| Reaction Time | 30 - 120 minutes | |

| Capping Solution | DCM/MeOH/DIPEA (17:2:1) | |

| Capping Time | 30 minutes |

Table 2: Standard Synthesis Cycle Parameters (per amino acid)

| Step | Reagent/Solvent | Concentration/Equivalents | Time | Reference |

| Deprotection | TFA in DCM | 50% (v/v) | 1x 2 min + 1x 20-30 min | |

| Neutralization | DIEA in DCM | 10% (v/v) | 2 x 2 minutes | |

| Coupling | Boc-Amino Acid | 3 equivalents | 1 - 2 hours | |

| DCC | 3 equivalents | |||

| HOBt | 3 equivalents | |||

| Washing (Post-Deprotection) | DCM, IPA, DCM | - | ~5 minutes | |

| Washing (Post-Coupling) | DMF, DCM | - | ~5 minutes |

Table 3: Final Cleavage

| Parameter | Value | Reference |

| Cleavage Cocktail | TFA / H₂O / TIPS (95:2.5:2.5) | |

| Reaction Time | 1 - 2 hours | |

| Precipitation Solvent | Cold Diethyl Ether |

Conclusion

The protocol described provides a reliable and detailed method for the manual solid-phase synthesis of this compound using Boc chemistry. The use of 2-chlorotrityl chloride resin is a key consideration for minimizing side reactions associated with C-terminal proline. By adhering to the specified reaction conditions, washing procedures, and reagent stoichiometry, researchers can achieve efficient synthesis of this dipeptide, which can be used for further peptide elongation or other applications in drug discovery and development.

References

Application Notes and Protocols for Coupling Boc-Val-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The coupling of sterically hindered amino acids is a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The dipeptide sequence Boc-Val-Pro-OH is particularly notorious for its difficult coupling to the N-terminal of a resin-bound peptide. This difficulty arises from the steric hindrance posed by the bulky valine side chain adjacent to the rigid proline ring, which can lead to slow reaction kinetics and incomplete coupling. Incomplete couplings result in the formation of deletion sequences, which are challenging to separate from the target peptide, ultimately impacting the overall yield and purity of the final product.

This document provides a comprehensive guide to selecting the appropriate coupling reagents for the challenging this compound coupling in Boc-chemistry SPPS. It includes a comparative analysis of commonly used coupling reagents, detailed experimental protocols, and strategies to minimize side reactions such as racemization.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent is critical for overcoming the steric hindrance associated with the this compound coupling. The following table summarizes representative quantitative data on the performance of various coupling reagents in difficult peptide synthesis scenarios. While specific data for this compound is limited in published literature, the presented data from model peptides with known difficult sequences provides a strong basis for reagent selection.

| Coupling Reagent/Method | Typical Coupling Yield (%) | Crude Peptide Purity (%) | Racemization Risk | Key Considerations |

| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings with rapid reaction times.[1][2] Often considered the gold standard for difficult couplings. |

| HCTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, slightly less reactive than HATU but more cost-effective.[1][2][3] |

| DIC/OxymaPure® | 92 - 97 | > 95 | Very Low | OxymaPure® enhances coupling efficiency and is highly effective at suppressing racemization. It is considered a safer alternative to HOBt. |

| PyBOP/DIPEA | 88 - 95 | > 90 | Low to Moderate | A phosphonium salt-based reagent, effective for many couplings but may be less efficient for extremely hindered systems compared to aminium salts. |

| DCC/HOBt | 85 - 93 | > 90 | Moderate | A classic carbodiimide method; the formation of insoluble dicyclohexylurea (DCU) byproduct can be problematic in solid-phase synthesis. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the most effective and commonly recommended coupling reagents. These protocols are based on a 0.1 mmol synthesis scale.

Protocol 1: HATU/DIPEA Coupling

This protocol is recommended for achieving the highest coupling efficiency, especially when other methods have failed.

-

Resin Preparation: Swell the peptide-resin (containing a free N-terminal proline) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).

-

Deprotection: Perform the Boc deprotection of the N-terminal amino acid on the resin using 50% trifluoroacetic acid (TFA) in DCM.

-

Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF (2 x 5 mL). Wash the resin thoroughly with DMF (5 x 5 mL).

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in 2 mL of DMF.

-

Add DIPEA (0.8 mmol, 8 equivalents) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-